molecular formula C15H14N6O3S B2942618 ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate CAS No. 1396793-15-9

ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2942618
CAS No.: 1396793-15-9
M. Wt: 358.38
InChI Key: MZKUAQIGBNLVDJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Heterocyclic Synthesis

  • Synthesis of Polyfunctionally Substituted Pyran, Pyridine, and Pyridazine Derivatives : Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, closely related to the compound , were used to synthesize a variety of pyran, pyridine, and pyridazine derivatives, showcasing the compound's potential in creating diverse heterocyclic structures (Mohareb et al., 2004).

Antimicrobial Applications

  • Novel Thienopyrimidine Derivatives with Antimicrobial Activity : Related compounds involving ethyl N-[bis(methylthio)methylene]amino acetate have been synthesized and shown to possess pronounced antimicrobial activity, indicating potential therapeutic applications (Bhuiyan et al., 2006).

Biological Activity

  • Synthesis and Biological Activity Assessment : The synthesis of compounds derived from 1H-imidazole, such as Ethyl 2-(1H-imidazol-1-yl)acetate, and their evaluation against common bacteria suggests their relevance in studying biological activities and potential antibiotic properties (Al-badrany et al., 2019).

Medicinal Chemistry

  • Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives : This research demonstrates the versatility of similar compounds in medicinal chemistry, particularly in the synthesis of complex molecules with potential pharmacological applications (Mohamed, 2014).

Anticancer Activities

  • Synthesis and Evaluation of Anticancer Compounds : The creation of novel compounds with thiazolopyrimidine, pyrrolothiazolopyrimidine, and triazolopyrrolothiazolopyrimidine derivatives, starting from ethyl bromoacetate, and their subsequent testing for anticancer activities, demonstrates the compound's potential in developing new anticancer treatments (Abu‐Hashem et al., 2011).

Antibacterial Agents

  • Development of New Heterocyclic Compounds as Antibacterial Agents : The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was used to produce pyran, pyridine, and pyridazine derivatives with high antibacterial activities, highlighting the role of such compounds in the development of new antibacterial agents (Azab et al., 2013).

Mechanism of Action

Properties

IUPAC Name

ethyl 2-[2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S/c1-2-24-13(22)7-10-8-25-15(17-10)18-14(23)11-3-4-12(20-19-11)21-6-5-16-9-21/h3-6,8-9H,2,7H2,1H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKUAQIGBNLVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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